molecular formula C9H15F3N2 B12275482 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B12275482
M. Wt: 208.22 g/mol
InChI Key: FVEGNLPZFSQOKN-UHFFFAOYSA-N
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Description

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and chemical research. This compound features a unique bicyclic structure that makes it a valuable scaffold for synthesizing various target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves the formation of the bicyclic core followed by the introduction of the trifluoroethyl group. One common method involves the reaction of 2,5-dimethoxy-tetrahydrofuran with hydrochloric acid, followed by the addition of isopropylamine hydrochloride and sodium acetate. The final step involves the addition of 1,3-acetonedicarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroxyl radicals.

    Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine has numerous applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
  • 8-Fluorobicyclo[3.2.1]octan-3-amine
  • 3,8-Diazabicyclo[3.2.1]octan-2-one

Uniqueness

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine stands out due to the presence of the trifluoroethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C9H15F3N2/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7/h6-8H,1-5,13H2

InChI Key

FVEGNLPZFSQOKN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC(F)(F)F)N

Origin of Product

United States

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